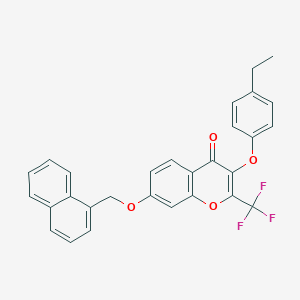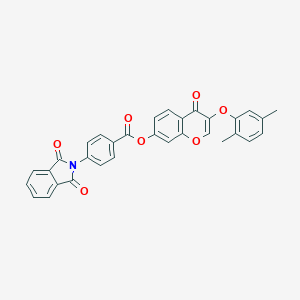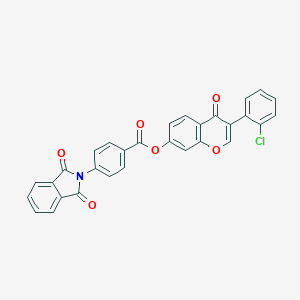
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
作用机制
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been shown to act as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation and perception. By blocking this receptor, this compound can help researchers better understand the role of serotonin in these processes.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin 5-HT2A receptor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its high selectivity for the serotonin 5-HT2A receptor, which allows researchers to study this receptor in isolation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are several potential future directions for research involving 2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one. For example, researchers could investigate its effects on other receptors in the brain, or explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, new synthesis methods could be developed to improve the potency and selectivity of this compound, making it an even more valuable tool for scientific research.
合成方法
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-aminophenol with 4-propoxybenzaldehyde to form 2-(4-propoxybenzylideneamino)phenol. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde and acetic anhydride to produce this compound.
科学研究应用
2-(1,3-Benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the mechanisms of action of these receptors.
属性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO5/c1-4-15-32-20-11-9-18(10-12-20)26(29)22(27-28-23-7-5-6-8-25(23)33-27)17-19-16-21(30-2)13-14-24(19)31-3/h5-14,16-17H,4,15H2,1-3H3/b22-17- |
InChI 键 |
BCKXJZBWRSMESK-XLNRJJMWSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)


![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
